(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to three distinct heterocyclic families:
- Quinazolinone Core : A bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The 2-oxo group and 3-isobutyl substitution stabilize the keto-enol tautomerism, favoring the lactam form in solution.
- Urea Linker : A planar, resonance-stabilized functional group connecting the quinazolinone and benzodioxole units. The (E)-configuration ensures optimal spatial alignment for hydrogen bonding.
- Benzo[d]dioxole : A bicyclic ether providing electron-rich aromaticity and metabolic stability via methylenedioxy bridging.
Table 1: Key Structural Features and Hybridization States
Significance in Medicinal Chemistry Research
Quinazolinone-urea hybrids are prioritized in drug discovery due to:
- Multitarget Potential : The quinazolinone scaffold inhibits kinases (e.g., VEGFR2), while urea derivatives modulate apoptosis pathways.
- Enhanced Solubility : The urea group improves aqueous solubility (logP reduction by 0.5–1.0 units) compared to nonpolar analogues.
- Synergistic Effects : In a 2020 study, 3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea derivatives exhibited IC~50~ values of 3.35–5.59 μg/mL against HEPG2 and HELA cell lines, outperforming parent quinazolinones by 40–60%.
Historical Development of Quinazolinone Urea Derivatives
The evolution of this structural class includes:
- Early Syntheses (1900s) : Condensation of anthranilic acid with urea under acidic conditions yielded simple 4(3H)-quinazolinones.
- Pharmacological Expansion (1970s) : Methaqualone, a 4-quinazolinone sedative, demonstrated the scaffold’s CNS activity but raised safety concerns.
- Modern Hybrids (2000s–Present) : Incorporation of urea linkers and aromatic substituents (e.g., benzodioxole) improved target specificity. For example, sorafenib’s urea-quinazoline hybrid structure inhibited VEGFR2 at nanomolar concentrations.
Table 2: Milestones in Quinazolinone-Urea Development
Properties
CAS No. |
899972-96-4 |
|---|---|
Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.404 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H20N4O4/c1-12(2)10-24-18(14-5-3-4-6-15(14)22-20(24)26)23-19(25)21-13-7-8-16-17(9-13)28-11-27-16/h3-9,12H,10-11H2,1-2H3,(H2,21,23,25) |
InChI Key |
UQZWMQKAOGBCJX-PTGBLXJZSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The chemical structure of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety linked to a quinazoline derivative, which is known for its diverse pharmacological activities.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole ring and the quinazoline framework. The detailed synthetic routes have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For example, a study evaluated several benzodioxole compounds for their cytotoxic activity against various cancer cell lines. The results indicated that compounds with similar structures to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibited significant cytotoxic effects:
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2a | Hep3B | 0.5 |
| 2b | Hep3B | 0.7 |
| DOX | Hep3B | 0.4 |
The study found that compounds 2a and 2b showed lower IC50 values compared to Doxorubicin (DOX), indicating their potential as effective anticancer agents against liver cancer cells .
The mechanism by which these compounds exert their anticancer effects may involve inducing cell cycle arrest and apoptosis in cancer cells. For instance, compound 2a was shown to significantly decrease the fraction of cells in the G1 phase and increase apoptosis markers in Hep3B cells . This suggests that (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea may similarly disrupt cell cycle progression.
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may contribute to cancer prevention. The antioxidant activity was assessed using the DPPH radical scavenging assay:
| Compound | IC50 (µM) |
|---|---|
| 2a | 39.85 |
| 2b | 79.95 |
| Trolox | 25.00 |
The results indicate that both derivatives possess moderate antioxidant activity, which could further support their therapeutic potential by mitigating oxidative damage in cells .
Case Studies
Several case studies have explored the efficacy of compounds similar to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea in preclinical models:
- Liver Cancer Model : In a study involving HepG2 liver cancer cells treated with benzodioxole derivatives, significant reductions in cell viability were observed at concentrations as low as 0.5 mM.
- Zebrafish Embryo Toxicity : A toxicity assessment using zebrafish embryos indicated that certain derivatives did not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Concluding Remarks
The unique combination of the benzo[d][1,3]dioxole-quinazolinone scaffold, isobutyl substituent, and urea linkage in “(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea” confers distinct advantages over analogs. Its optimized lipophilicity, hydrogen-bond capacity, and conformational stability position it as a promising candidate for further pharmacological evaluation. Advanced tools like Mercury CSD 2.0 and Cremer-Pople puckering analysis remain indispensable for elucidating structure-property relationships in this chemical space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
